molecular formula C8H18O B1198278 3-Octanol CAS No. 589-98-0

3-Octanol

Cat. No. B1198278
CAS RN: 589-98-0
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-octanol and its derivatives can involve various chemical reactions, including direct hydrosilylation of allyl alcohol with specific siloxanes using platinum catalysts, leading to compounds with potential applications in hybrid nanocomposites (Zhang & Laine, 2000). Another method involves the enzymatic hydrolysis catalyzed by Pseudomonas cepacia lipase, demonstrating a high level of enantiomeric purity in the synthesis of 3-octanol, highlighting its significance in the pheromone synthesis for various species of ants (Kamezawa et al., 1994).

Molecular Structure Analysis

Molecular dynamics simulation techniques have been employed to investigate the molecular structure of 3-octanol, especially when interfacing with water or vapor. These studies reveal the behavior of 3-octanol at liquid/liquid interfaces and provide insight into the atomistic structure of these interfaces (Napoleon & Moore, 2006).

Chemical Reactions and Properties

Research on 3-octanol has explored its chemical reactions, including its role in the synthesis of aggregation pheromones for specific insects. The stereoisomers of 3-methyl-4-octanol were synthesized to determine the absolute configuration of the naturally occurring isomer used by the African palm weevil (Mori et al., 1993).

Physical Properties Analysis

The physical properties of 3-octanol, such as its microheterogeneous structure in both neat and water-saturated states, have been studied using NMR, revealing its complex nature comprising regions enriched in either hydrocarbons or hydroxyl groups (Hu et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-octanol and related compounds, including their octanol-air partition coefficients, have been quantitatively analyzed. These studies provide significant insights into the intermolecular interactions governing these properties and highlight the role of molecular size and the electronic structure of the compounds (Chen et al., 2002).

Scientific Research Applications

  • Interfacial Behavior and Molecular Dynamics : A study by Napoleon & Moore (2006) investigated the interfacial behavior of 3-octanol using molecular dynamic simulations. This research provides insights into the molecular structure of 3-octanol interfaces and their interactions with water.

  • Microbial Production for Chemical Industry : Hernández Lozada et al. (2020) explored the microbial production of 1-octanol, a molecule with applications in the chemical industry, including as a plasticizer and a growth inhibitor for tobacco plant suckers. This study, found in Metabolic Engineering, demonstrates the potential of bioengineered 1-octanol production.

  • Partition Coefficients and Computational Chemistry : Garrido et al. (2009) conducted a study on the 1-octanol/water partition coefficients of n-alkanes using molecular simulations, published in the Journal of Chemical Theory and Computation. This research is significant for understanding solute partitioning in pharmaceutical and environmental contexts.

  • Safety Assessment in Fragrance Ingredients : Api et al. (2020) assessed the safety of 3-octanol as a fragrance ingredient, addressing various toxicological endpoints. The findings, detailed in Food and Chemical Toxicology, provide essential information for its use in consumer products.

  • Spectroscopic Signatures and Intermolecular Interactions : Pocheć et al. (2022) explored the spectroscopic signatures and intermolecular interactions of n-octanol through experimental and theoretical studies. Their research in Molecules sheds light on the molecular dynamics of n-octanol.

Safety And Hazards

3-Octanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors or spray mist, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862252
Record name 3-Octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odour
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, ether; insoluble in water
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.824
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Octanol

CAS RN

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0
Record name 3-Octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl alcohol, mixed isomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-octan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-OCTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-45.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a well-stirred solution of 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol, cooled in an ice bath, was added in portions a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water. Ammonium hydroxide (15M, 27 ml) was added and the ice bath removed and stirring was continued in room temperature for 3 hr. The reaction mixture was concentrated to near dryness and the residue was partitioned between 250 ml each of CHCl3 and H2O. The organic layer was separated and the aqueous layer was extracted with CHCl3 (2×200 ml). The combined extracts were washed with 5% HCl (350 ml), and saturated NaCl solution (350 ml) and dried over MgSO4. After the removal of the solvent, the liquid residue was distilled under reduced pressure (bp 86°-87° C./24 Torr; lit. bp 69.5°-70.4° C./7 Torr (18)) to give 15.41 g (79.02%) of pure 3-octanol. NMR(CDCl3): δ0.93 (6H, t, CH3), δ1.37 (10H, broad multiplet, --CH2 --), δ2.35 (1H, broad singlet, exchangeable with D2O and shift to low field in pyridine, --OH), δ3.47 (1H, m, >CHO--).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Yield
79.02%

Synthesis routes and methods II

Procedure details

3 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 150 ml of a 33% strength solution of 2-ethylhexanal in THF. The hydrogenation was carried out at 130° C. and a pressure of 250 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. After distilling off the solvent, the reaction product was analyzed by gas chromatography. 2-Ethylhexanal had been reacted completely. 99.5% of ethylhexanol were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
99.5%

Synthesis routes and methods III

Procedure details

The compound (52) (12.1 g) was reduced with diisobutylaluminum hydride (1.5M, 65.1 ml) in toluene (500 ml) at -78° C. and the obtained crude product was subjected to silicagel column chromatography to give the titled compound (53). Yield: 11.1 g (91%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
65.1 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octanol
Reactant of Route 2
Reactant of Route 2
3-Octanol
Reactant of Route 3
Reactant of Route 3
3-Octanol
Reactant of Route 4
Reactant of Route 4
3-Octanol
Reactant of Route 5
3-Octanol
Reactant of Route 6
Reactant of Route 6
3-Octanol

Citations

For This Compound
10,700
Citations
RL Napoleon, PB Moore - The Journal of Physical Chemistry B, 2006 - ACS Publications
… The 3-octanol molecules oriented to H-bond with the water phase. However, due to the … ” 3-octanol vs a “dry” 3-octanol/water interface. The inclusion of water molecules in the 3-octanol …
Number of citations: 26 pubs.acs.org
F Sunada, A Heller - Environmental science & technology, 1998 - ACS Publications
… products generated in the photocatalytic oxidation of liquid 3-octanol and 3-octanone. The rates … The organic phase extracted initial oxidation products of 3-octanol were 3-octanone, n-…
Number of citations: 74 pubs.acs.org
K Matsumori, S Izumi, H Watanabe - Agricultural and biological …, 1989 - Taylor & Francis
… (S)-3octanol, bp 77 _78C (20mmHg), [1X1~2 + 7.3 (CHCI3 ). This crude (S)-3-octanol was … No difference in activity between the optically active and racemic 3-octanol was observed; …
Number of citations: 20 www.tandfonline.com
MC Cammaerts, AB Attygalle… - Physiological …, 1985 - Wiley Online Library
… We describe here behavioural tests with these two chiral enantiomers of 3-octanol on … to (S)3-octanol and the liquid paraffin control. The results with the racemic mixture, (R,S)-3octanol, …
M Żurowska, M Filipowicz, M Czerwiński, M Szala - Liquid Crystals, 2019 - Taylor & Francis
… )-3-octanol have been designed, synthesised and characterised. (S)-(+)-3-octanol was very … In other words, compounds based on (S)-(+)-3-octanol possess only one tilted chiral phase (…
Number of citations: 24 www.tandfonline.com
A Deptuch, A Lelito, E Juszyńska-Gałązka… - Physical Chemistry …, 2023 - pubs.rsc.org
The formation of glass of the anticlinic high-tilted smectic CA* phase even at low cooling rates (≥2 K min−1) is reported for (S)-4′-(1-ethylhexyloxycarbonyl)biphenyl-4-yl 4-[5-(2,2,3,3,4,…
Number of citations: 5 pubs.rsc.org
X Zhang, G Li, Z Zhang, S Tian - Postharvest Biology and Technology, 2023 - Elsevier
… These results suggest that 3-octanol controls gray mold by … 3-octanol in managing gray mold on postharvest fruit and provide a theoretical basis for the antifungal activity of 3-octanol …
Number of citations: 2 www.sciencedirect.com
CE Bryan, NC Burnett, RB Wearn - Journal of the American …, 1951 - ACS Publications
… d-3-Octanol has been found in Japanese … Z-3-Octanol occurs in French lavender oil5; it forms an allophanate melting at167 and an -naphthylurethan meltingat 81. Racemic 3-octanol …
Number of citations: 2 pubs.acs.org
M Fujiwhara, K Mori - Agricultural and biological chemistry, 1986 - jstage.jst.go.jp
Fourthly, resolution of (±)-l-octen-3-ol followed by hy-drogenation furnished (R)-H,[a] 2/-7.40 (EtOH). 7) Fifthly, resolution of (±)-l-octyn-3-ol followed by hy-drogenation gave (i?)-la,[afe1-…
Number of citations: 17 www.jstage.jst.go.jp
M Urbańska, P Morawiak, M Senderek - Journal of Molecular Liquids, 2021 - Elsevier
The electro-optical properties (tilt angle of the director and spontaneous polarisation) of eight smectic liquid crystalline compounds with a chiral centre based on (S)-(+)-3-octanol and …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.